

Technical Guide: Solubility of (4-Bromophenyl)(thiazol-2-yl)methanol in Organic Solvents

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Compound of Interest

Compound Name: (4-Bromophenyl)(thiazol-2-yl)methanol

Cat. No.: B1283052

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of **(4-Bromophenyl)(thiazol-2-yl)methanol**, a key intermediate in pharmaceutical and chemical research. A comprehensive review of scientific literature and chemical databases reveals a lack of publicly available quantitative solubility data for this specific compound. Consequently, this document provides a detailed experimental protocol for researchers to determine its solubility in various organic solvents. Additionally, this guide offers an inferred solubility profile based on the compound's chemical structure and general principles of organic chemistry. A workflow for a plausible synthetic route is also presented.

Introduction to (4-Bromophenyl)(thiazol-2-yl)methanol

(4-Bromophenyl)(thiazol-2-yl)methanol is a heterocyclic compound featuring a thiazole ring, a bromophenyl group, and a methanol functional group.^[1] Its structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.^[1] Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.^{[2][3]} The physicochemical

properties of this intermediate, such as solubility, are critical for its synthesis, purification, formulation, and application in drug discovery and material science.

Compound Properties:

Property	Value
CAS Number	Not uniformly available; varies by supplier
Molecular Formula	C ₁₀ H ₈ BrNOS
Molecular Weight	270.15 g/mol
Appearance	White to off-white solid[1]

Inferred Solubility Profile

In the absence of specific experimental data, the solubility of **(4-Bromophenyl)(thiazol-2-yl)methanol** can be inferred based on the principle of "like dissolves like".[4][5][6] The molecule's overall polarity is a balance between its nonpolar aromatic rings (bromophenyl and thiazole) and its polar hydroxyl (-OH) group.

- **Polar Protic Solvents** (e.g., Methanol, Ethanol): The hydroxyl group can participate in hydrogen bonding with protic solvents. Therefore, moderate to good solubility is expected in lower-chain alcohols like methanol and ethanol.[5]
- **Polar Aprotic Solvents** (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents can engage in dipole-dipole interactions. Thiazole-containing compounds often show good solubility in solvents like DMSO and acetone.[7] It is anticipated that **(4-Bromophenyl)(thiazol-2-yl)methanol** will be soluble in these solvents.
- **Solvents of Intermediate Polarity** (e.g., Dichloromethane, Chloroform, Ethyl Acetate): Good solubility is also expected in these solvents, which can solvate both the polar and nonpolar regions of the molecule.
- **Nonpolar Solvents** (e.g., Hexane, Toluene): Due to the presence of the polar hydroxyl group and the heteroatoms in the thiazole ring, the compound is expected to have low solubility in nonpolar solvents like hexane.[4]

Quantitative Solubility Data

As of the date of this guide, no quantitative solubility data for **(4-Bromophenyl)(thiazol-2-yl)methanol** in common organic solvents is available in the public domain. The following table is provided as a structured template for researchers to record their experimentally determined values.

Solvent	Temperature (°C)	Solubility (g/100 mL)	Solubility (mol/L)	Method of Analysis
Methanol				
Ethanol				
Acetone				
Dichloromethane				
Chloroform				
Ethyl Acetate				
Acetonitrile				
Tetrahydrofuran (THF)				
Dimethyl Sulfoxide (DMSO)				
Toluene				
Hexane				

Experimental Protocol for Solubility Determination

The following protocol details the isothermal shake-flask method, a reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials and Equipment

- **(4-Bromophenyl)(thiazol-2-yl)methanol** (crystalline solid)
- Selected organic solvents (analytical grade)
- Glass vials with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Micropipettes
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
- Volumetric flasks and other standard laboratory glassware

Procedure

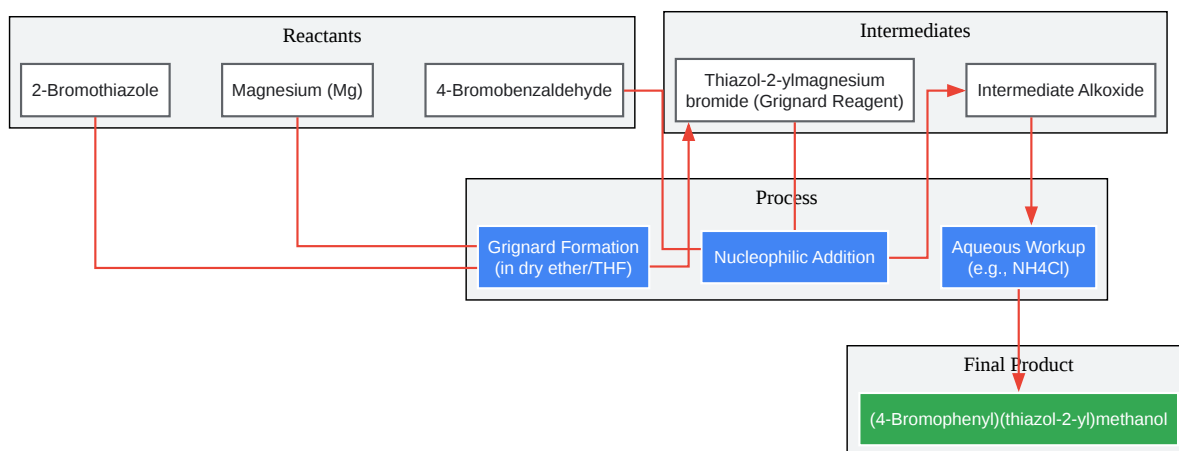
- Preparation of Saturated Solutions:
 - Add an excess amount of solid **(4-Bromophenyl)(thiazol-2-yl)methanol** to a series of glass vials. The presence of undissolved solid is essential to ensure saturation.
 - Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
 - Tightly cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
 - Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. The time required to reach equilibrium should be determined empirically.
- Sample Collection and Preparation:

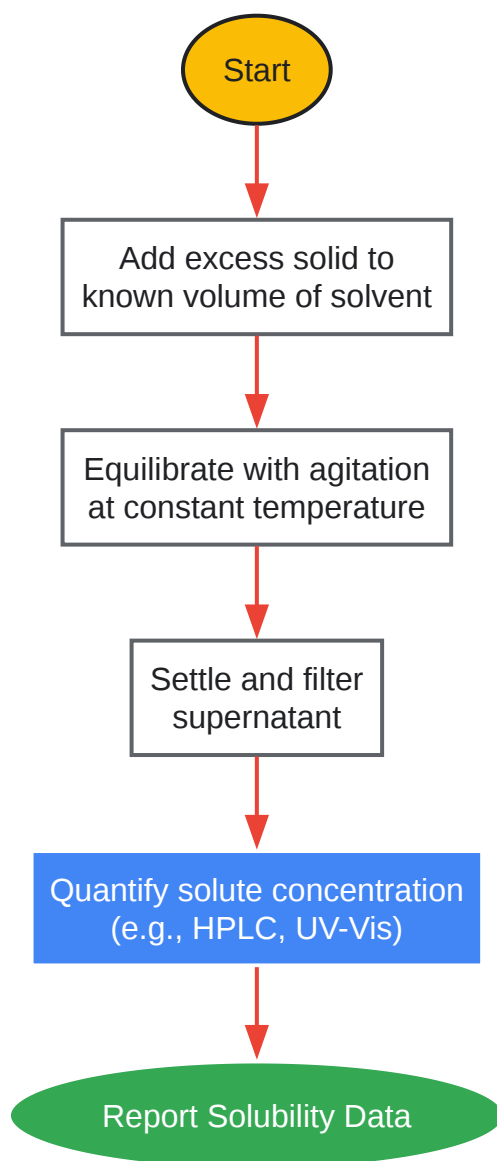
- After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
- Carefully withdraw a sample of the supernatant using a syringe.
- Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.
- Quantification (HPLC Method Recommended):
 - Calibration Curve: Prepare a series of standard solutions of **(4-Bromophenyl)(thiazol-2-yl)methanol** of known concentrations in the same solvent. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.
 - Sample Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
 - Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor.
- Data Reporting:
 - Express the solubility in appropriate units, such as g/100 mL or mol/L.
 - Record the temperature at which the solubility was determined.

Mandatory Visualizations

Plausible Synthetic Workflow

A common method for synthesizing aryl-heteroaryl-methanols is through the addition of an organometallic reagent to an aldehyde. The following diagram illustrates a plausible synthetic workflow for **(4-Bromophenyl)(thiazol-2-yl)methanol** via a Grignard reaction.





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